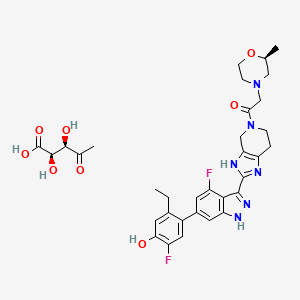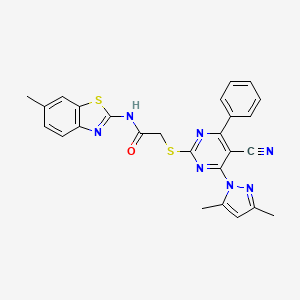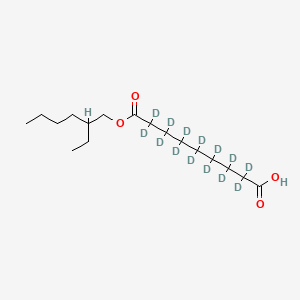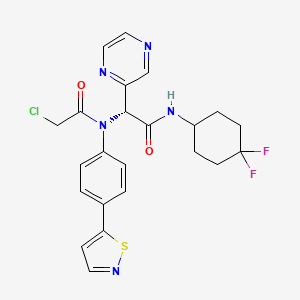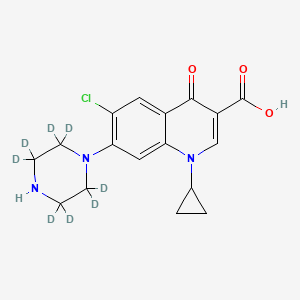
6-Chloro-6-defluoro Ciprofloxacin-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-defluoro Ciprofloxacin-d8 is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the substitution of chlorine and the removal of fluorine atoms, resulting in a unique chemical structure. It is primarily used as a reference standard in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves several steps, starting from the basic structure of ciprofloxacin. The key steps include:
Chlorination: Introduction of a chlorine atom at the 6th position.
Defluorination: Removal of fluorine atoms from the structure.
Deuteration: Incorporation of deuterium atoms to achieve the d8 isotopic labeling.
These reactions typically require specific reagents and conditions, such as chlorinating agents, deuterium sources, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Conducting reactions in large reactors.
Purification: Using techniques like crystallization and chromatography to isolate the desired compound.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6-defluoro Ciprofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolone derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-defluoro Ciprofloxacin-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its interactions with bacterial enzymes and cellular pathways.
Medicine: Investigated for its potential antibacterial properties and mechanisms of action.
Industry: Utilized in the development and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A more advanced fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Chloro-6-defluoro Ciprofloxacin-d8 is unique due to its specific isotopic labeling (d8) and structural modifications (chlorination and defluorination). These modifications make it a valuable tool for research, particularly in studying the pharmacokinetics and metabolism of fluoroquinolones .
Eigenschaften
Molekularformel |
C17H18ClN3O3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
OSHQUWATYOBFNE-SQUIKQQTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



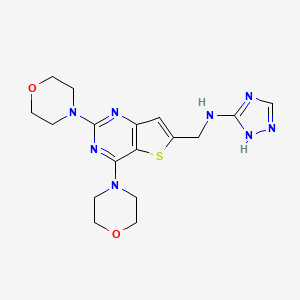
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
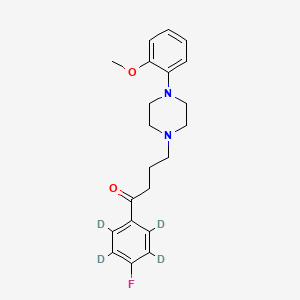
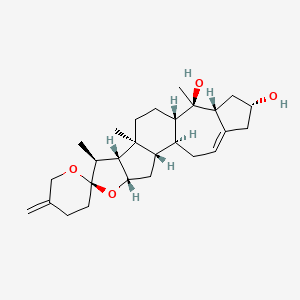
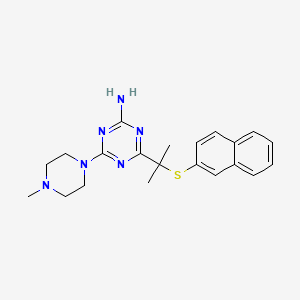
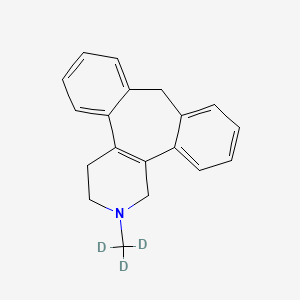
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
